molecular formula C23H18BrClN2O2 B11547567 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No. B11547567
M. Wt: 469.8 g/mol
InChI Key: GWTCIBWDUIPDCJ-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with a unique structure that includes bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of the benzoxazole derivative. The key steps include:

    Bromination and Chlorination: The initial steps involve the bromination and chlorination of the precursor compounds to introduce the bromine and chlorine atoms.

    Formation of the Benzoxazole Ring: This step involves the cyclization of the appropriate precursors to form the benzoxazole ring.

    Coupling Reactions: The final step involves coupling the benzoxazole derivative with the phenol derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenols and benzoxazole derivatives. Examples include:

  • 2-bromo-4-chloro-3,5-dimethylphenol
  • 3-(5-methyl-1,3-benzoxazol-2-yl)phenol

Uniqueness

The uniqueness of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C23H18BrClN2O2

Molecular Weight

469.8 g/mol

IUPAC Name

2-bromo-4-chloro-3,5-dimethyl-6-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C23H18BrClN2O2/c1-12-7-8-19-18(9-12)27-23(29-19)15-5-4-6-16(10-15)26-11-17-13(2)21(25)14(3)20(24)22(17)28/h4-11,28H,1-3H3

InChI Key

GWTCIBWDUIPDCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C

Origin of Product

United States

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